5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde
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Overview
Description
5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethoxy group at the 5-position, an ethyl group at the 2-position, and a carbaldehyde group at the 4-position. These structural features make it a valuable intermediate in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another approach involves the use of multicomponent reactions, where α-azido chalcones, aryl aldehydes, and anilines are reacted in the presence of erbium triflate as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization from ethanol to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The ethoxy and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction and oxidizing agents such as potassium permanganate for oxidation. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted imidazole derivatives .
Scientific Research Applications
5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and functional materials.
Biology: It serves as a biochemical reagent in various biological studies.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the fabrication of colorimetric chemosensors and other industrial applications.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The ethoxy and ethyl groups may influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-imidazolecarboxaldehyde: Similar structure with a methyl group at the 4-position.
2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde: Contains a butyl group at the 2-position and a chloro group at the 5-position.
Uniqueness
5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethoxy and ethyl groups enhances its versatility in various synthetic and research applications compared to other similar compounds .
Properties
Molecular Formula |
C8H12N2O2 |
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Molecular Weight |
168.19 g/mol |
IUPAC Name |
4-ethoxy-2-ethyl-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C8H12N2O2/c1-3-7-9-6(5-11)8(10-7)12-4-2/h5H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
XEOYZNXMHIXHKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(N1)C=O)OCC |
Origin of Product |
United States |
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